[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate

Catalog No.
S1919419
CAS No.
206444-58-8
M.F
C28H20O7
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofu...

CAS Number

206444-58-8

Product Name

[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate

IUPAC Name

[6'-(2-methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate

Molecular Formula

C28H20O7

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C28H20O7/c1-15(2)25(29)32-17-9-11-21-23(13-17)34-24-14-18(33-26(30)16(3)4)10-12-22(24)28(21)20-8-6-5-7-19(20)27(31)35-28/h5-14H,1,3H2,2,4H3

InChI Key

IJMJZIOPZNRQMM-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(=C)C)C5=CC=CC=C5C(=O)O3

Canonical SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(=C)C)C5=CC=CC=C5C(=O)O3

Description

The exact mass of the compound [6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bioconjugation and Labeling

FL-DMA can be used as a linker molecule in bioconjugation reactions. Its reactive methacrylate groups allow it to be covalently attached to various biomolecules like proteins, antibodies, and nucleic acids. The presence of fluorescein, a well-established fluorescent tag, enables researchers to track and visualize the biomolecule of interest in cells and tissues [1]. This approach is valuable in various fields, including:

  • Cell biology: Studying protein localization, trafficking, and interactions within cells.
  • Immunology: Visualizing the distribution and target binding of antibodies in vivo.
  • Biomedical research: Tracking the delivery and efficacy of drug carriers or probes within living organisms.

Source

[1] "Development of a new method for labeling proteins with fluorescein dimethacrylate and its application in living cells" ()

Photochemistry and Biosensors

FL-DMA's photosensitive properties make it a potential candidate for developing light-activated biosensors. The molecule can undergo photocleavage upon exposure to specific wavelengths of light. This property can be engineered to design sensors that release a signal (e.g., fluorescence change) upon light activation, allowing for the detection of specific biological targets or environmental conditions [2].

Source

[2] "Photosensitive hydrogels for controlled release based on thiol-ene click chemistry" ()

The compound [6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate is a complex organic molecule characterized by a spiro structure that incorporates both benzofuran and xanthene moieties. This compound features a unique combination of functional groups, including an enoyloxy group and a ketone, which contribute to its chemical reactivity and potential biological activity. The structure suggests the possibility of diverse interactions with biological targets, making it an interesting subject for further research in medicinal chemistry.

The chemical reactivity of this compound can be analyzed through various types of reactions:

  • Esterification: The enoyloxy group can undergo esterification reactions, potentially reacting with alcohols to form esters.
  • Nucleophilic Addition: The carbonyl group in the spiro structure may participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon.
  • Electrophilic Aromatic Substitution: The aromatic rings present in the structure can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions are crucial for modifying the compound to enhance its biological properties or to create derivatives with tailored functionalities.

Preliminary studies suggest that compounds with similar structural features may exhibit significant biological activities, including:

  • Antioxidant properties: Compounds containing benzofuran and xanthene structures often demonstrate antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial effects: Many derivatives of xanthene have been studied for their potential antimicrobial properties, making this compound a candidate for further investigation in this area.
  • Cytotoxicity: The presence of specific functional groups may influence the cytotoxicity of the compound against various cancer cell lines, warranting evaluation through in vitro assays.

Synthesis of [6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate can be approached through several methods:

  • Condensation Reactions: Utilizing starting materials such as benzofuran derivatives and xanthene precursors, condensation reactions can facilitate the formation of the spiro structure.
  • Functional Group Modifications: Introducing the enoyloxy group can be achieved via acylation or alkylation reactions involving appropriate reagents.
  • Multi-step Synthesis: A multi-step synthetic route may be necessary to build the complex structure, involving protection/deprotection strategies and selective functionalization.

The potential applications of this compound span various fields:

  • Pharmaceuticals: Due to its anticipated biological activity, it could serve as a lead compound in drug discovery targeting diseases such as cancer or infections.
  • Material Science: The unique structural properties might be exploited in developing new materials with specific optical or electronic properties.
  • Agriculture: If antimicrobial properties are confirmed, this compound could be investigated for use as a natural pesticide or fungicide.

Understanding how this compound interacts with biological systems is essential for assessing its therapeutic potential. Interaction studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Mechanism of Action Studies: Investigating the pathways through which the compound exerts its effects at the cellular level.
  • In Vivo Studies: Conducting animal studies to observe the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with [6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate, highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
XanthoneXanthene coreAntimicrobial
BenzofuranBenzofuran ringAntioxidant
CoumarinFused ring systemAnticoagulant

These comparisons indicate that while there are compounds with similar features, the specific combination of benzofuran and xanthene within this compound may confer distinct biological activities that merit further exploration.

XLogP3

5.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

[6'-(2-methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate

Dates

Modify: 2023-08-16

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